An In-depth Technical Guide to m-PEG3-Sulfone-PEG3-acid for Researchers and Drug Development Professionals
An In-depth Technical Guide to m-PEG3-Sulfone-PEG3-acid for Researchers and Drug Development Professionals
Introduction
m-PEG3-Sulfone-PEG3-acid is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a sulfone moiety, a terminal carboxylic acid, and two polyethylene (B3416737) glycol (PEG) chains, offers a versatile platform for covalently linking biomolecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed experimental protocols for its application, and visual representations of its function. This molecule is particularly relevant in the development of advanced bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1]
Core Concepts and Chemical Properties
m-PEG3-Sulfone-PEG3-acid is characterized by its two distinct reactive functionalities separated by hydrophilic PEG spacers. The sulfone group serves as a reactive handle for Michael addition reactions, particularly with thiol groups found in cysteine residues of proteins. The terminal carboxylic acid can be activated to form a stable amide bond with primary amines, such as those on lysine (B10760008) residues or N-termini of proteins. The presence of the PEG3 spacers enhances the aqueous solubility and biocompatibility of the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic profile of the modified biomolecule.
Quantitative Data
A summary of the key physicochemical properties of m-PEG3-Sulfone-PEG3-acid is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 416.48 g/mol | [2] |
| CAS Number | 1919045-04-7 | [2] |
| Purity (Typical) | ≥95% | Estimated based on similar compounds |
| Solubility | Soluble in water, DMSO, DMF | Inferred from related PEGylated molecules |
Synthesis of m-PEG3-Sulfone-PEG3-acid
A generalized synthetic workflow is depicted below:
Caption: A plausible synthetic workflow for m-PEG3-Sulfone-PEG3-acid.
Experimental Protocols
The utility of m-PEG3-Sulfone-PEG3-acid lies in its ability to conjugate two different molecules in a controlled manner. Below are detailed protocols for the activation of the carboxylic acid and the subsequent reaction of the sulfone group.
Protocol 1: Activation of the Carboxylic Acid and Conjugation to a Primary Amine
This protocol describes the two-step process of activating the carboxylic acid moiety of m-PEG3-Sulfone-PEG3-acid to an N-hydroxysuccinimide (NHS) ester, followed by its reaction with an amine-containing molecule.
Materials:
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m-PEG3-Sulfone-PEG3-acid
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N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
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Amine-containing molecule (e.g., protein, peptide, or small molecule)
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
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Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
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Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
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Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
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Preparation of Reagents:
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Equilibrate all reagents to room temperature.
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Prepare a stock solution of m-PEG3-Sulfone-PEG3-acid in anhydrous DMF or DMSO.
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Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer immediately before use.
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Dissolve the amine-containing molecule in the Conjugation Buffer.
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Activation of m-PEG3-Sulfone-PEG3-acid:
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In a reaction tube, mix the m-PEG3-Sulfone-PEG3-acid solution with a 1.5 to 2-fold molar excess of both EDC and NHS (or sulfo-NHS).
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Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
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Conjugation to the Amine-Containing Molecule:
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Add the activated m-PEG3-Sulfone-PEG3-acid solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the linker over the amine-containing molecule is a common starting point.
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Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching the Reaction:
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Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS-ester.
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Incubate for 30 minutes at room temperature.
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Purification:
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Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess linker and reaction byproducts.
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Protocol 2: Conjugation of the Sulfone Moiety to a Thiol-Containing Molecule
This protocol outlines the reaction of the sulfone group of the m-PEG3-Sulfone-PEG3-acid conjugate with a thiol-containing molecule.
Materials:
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Purified m-PEG3-Sulfone-PEG3-acid conjugate from Protocol 1
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Thiol-containing molecule (e.g., cysteine-containing peptide or protein)
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Conjugation Buffer: Phosphate-buffered saline (PBS) with 5-10 mM EDTA, pH 7.0-7.5, degassed
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Reducing agent (if necessary, e.g., TCEP)
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Purification system
Procedure:
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Preparation of the Thiol-Containing Molecule:
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If the thiol group is in a disulfide bond, it must first be reduced. Dissolve the molecule in the Conjugation Buffer and add a 10-fold molar excess of a reducing agent like TCEP. Incubate for 30-60 minutes at room temperature. It is often not necessary to remove the TCEP before proceeding.
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Dissolve the thiol-containing molecule in degassed Conjugation Buffer.
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Conjugation Reaction:
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Add the m-PEG3-Sulfone-PEG3-acid conjugate to the solution of the thiol-containing molecule. A 5- to 10-fold molar excess of the sulfone-containing molecule is a typical starting point.
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Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight under an inert atmosphere (e.g., nitrogen or argon) with gentle mixing.
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Purification:
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Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove unreacted starting materials.
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Application in PROTAC Development
A primary application of m-PEG3-Sulfone-PEG3-acid is in the synthesis of PROTACs. A PROTAC molecule consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the formation of a stable ternary complex (Target Protein - PROTAC - E3 Ligase), which leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
The dual reactivity of m-PEG3-Sulfone-PEG3-acid allows for the sequential attachment of the two ligands, providing a controlled method for PROTAC assembly.
Caption: Mechanism of action of a PROTAC utilizing a flexible linker.
Conclusion
m-PEG3-Sulfone-PEG3-acid is a valuable tool for researchers and drug development professionals. Its well-defined structure, dual reactivity, and the beneficial properties imparted by the PEG spacers make it a versatile linker for the creation of complex bioconjugates. The provided protocols and diagrams serve as a guide for its effective implementation in various applications, from fundamental research to the development of novel therapeutics like PROTACs. Careful optimization of reaction conditions is crucial for achieving high yields and desired product purity.
